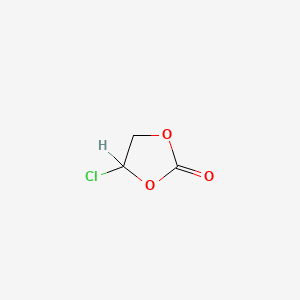

4-Chloro-1,3-dioxolan-2-one

Description

Significance and Research Context of Cyclic Carbonates

Cyclic carbonates are a versatile class of organic compounds that have garnered significant attention in both academic and industrial research. researchgate.net Their utility stems from their unique chemical properties, including high boiling points, low toxicity, and their nature as polar aprotic solvents. researchgate.netresearchgate.net These characteristics make them valuable in a wide array of applications, such as electrolytes in lithium-ion batteries, as precursors for polymers like polycarbonates and polyurethanes, and as intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.neteuropa.eu

The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) and epoxides is a particularly noteworthy process, as it represents a 100% atom-economical reaction and a method for CO2 utilization. researchgate.netmdpi.com Given that CO2 is a thermodynamically stable molecule, the use of catalysts is essential to facilitate its conversion under milder reaction conditions. mdpi.com Research in this area is robust, with numerous catalyst systems being investigated to improve efficiency and selectivity. rsc.org

Historical Development of 4-Chloro-1,3-dioxolan-2-one Research

Research into this compound, also known as chloroethylene carbonate, has evolved from the broader interest in cyclic carbonates. A key aspect of its research history is its role as a precursor in the synthesis of other valuable compounds. For instance, it is a crucial starting material for producing 4-Fluoro-1,3-dioxolan-2-one (FEC), a compound that has gained attention as a high-performance electrolyte additive for lithium-ion batteries. lookchem.comgoogle.com Early methods involved the stoichiometric reaction of this compound with potassium fluoride, a reaction that could take approximately 24 hours to complete. google.com

Subsequent research has focused on optimizing this conversion. For example, patents describe reacting this compound with potassium fluoride in acetonitrile at elevated temperatures, and more recent developments have explored using amine hydrofluorides as fluorinating agents to achieve high yields in shorter reaction times. google.com This demonstrates a clear trajectory in the research towards more efficient and practical synthetic methodologies.

Scope and Academic Relevance of the Compound in Modern Chemistry

The academic and industrial relevance of this compound is significant and multifaceted. chemimpex.com Its unique structure, which includes a reactive chloro group on a dioxolane ring, makes it a valuable intermediate for a variety of chemical transformations. atomfair.comatomfair.com

Key areas of its application and research include:

Electrolyte Additive: It is used as a key electrolyte additive in lithium-ion batteries to improve the formation of the solid electrolyte interphase (SEI) and enhance the battery's cycle life. atomfair.com

Polymer Chemistry: The compound is utilized in creating specialty polymers. atomfair.com It can be incorporated into polymer structures to impart desirable characteristics such as increased thermal stability and improved mechanical strength. chemimpex.com

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comsolubilityofthings.com The chlorinated structure enables selective reactions, allowing for the creation of diverse derivatives. chemimpex.com For example, it can act as a protected glyoxal equivalent for synthesizing heterocyclic compounds. atomfair.com

Precursor for Fluorinated Compounds: As mentioned, it is a critical intermediate in the synthesis of 4-Fluoro-1,3-dioxolan-2-one (FEC), highlighting its importance in the field of materials for energy storage. lookchem.comgoogle.com

The compound's broad applicability ensures its continued importance as a subject of study for researchers aiming to innovate in materials science, organic synthesis, and energy technology. chemimpex.com

Propriétés

IUPAC Name |

4-chloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOKPDLAMOMTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312786 | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-54-2 | |

| Record name | Chloroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,3-dioxolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3967-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. Basic

- ¹H NMR Spectroscopy : Peaks at δ 4.2–4.5 ppm (dioxolane ring protons) and δ 3.8–4.0 ppm (chlorine-adjacent CH groups) confirm structure (e.g., Figure S11 in ).

- GC-MS : Detects volatile impurities (e.g., residual solvents) with a molecular ion peak at m/z 122.5 (exact mass: 121.977 Da) .

- Elemental Analysis : Verify C (29.4%), H (2.46%), Cl (28.9%), and O (39.2%) against theoretical values .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (classified as a respiratory irritant) .

- Storage : Keep at 2–8°C in sealed, amber glass containers under nitrogen to prevent hydrolysis .

- Emergency Measures : Flush skin/eyes with water for 15 minutes; seek medical evaluation for persistent irritation .

How does this compound function in CO₂ conversion reactions?

Advanced

In nanoporous ZnII/TbIII-organic frameworks, the compound stabilizes CO₂ adducts via its electrophilic carbonyl group. Mechanistic studies suggest:

- The chloro group enhances electrophilicity, facilitating nucleophilic attack by CO₂.

- DFT simulations reveal a transition state with a 1.8 Å C–O bond formation barrier .

- Experimental validation via in situ FTIR shows carbonate intermediate formation at 1750 cm⁻¹ .

What are the conflicting reports on the thermal stability of this compound, and how can they be resolved?

Q. Advanced

- Discrepancies : Boiling points reported as 123°C (18 mmHg) vs. 237.3°C (760 mmHg) . These align when pressure-dependent volatility is considered.

- Decomposition : TGA under N₂ shows 5% mass loss at 200°C, while ambient air exposure accelerates degradation due to moisture sensitivity.

- Resolution : Standardize testing protocols (e.g., DSC at 10°C/min under inert gas) and cross-validate with evolved gas analysis (EGA) .

What mechanistic role does this compound play in lithium-ion battery electrolytes?

Advanced

As an additive (1–5 wt%):

- Forms a stable solid-electrolyte interphase (SEI) via reductive decomposition at ~1.2 V vs. Li/Li⁺.

- Electrochemical impedance spectroscopy (EIS) shows reduced interfacial resistance (from 250 Ω to 80 Ω) .

- Limitation : High concentrations (>5 wt%) increase viscosity, lowering ionic conductivity. Optimize with co-solvents like ethylene carbonate (EC) .

How can computational modeling predict the reactivity of this compound in ring-opening polymerization?

Q. Advanced

- DFT Studies : The chloro group increases the carbonyl carbon’s electrophilicity (Mulliken charge: +0.45 e) compared to non-chlorinated analogs (+0.32 e).

- Steric Effects : The dioxolane ring’s rigidity slows propagation kinetics (kₚ = 0.12 L/mol·s) vs. linear carbonates (kₚ = 0.25 L/mol·s).

- Validation : Compare simulated activation energies (ΔG‡ = 85 kJ/mol) with experimental Arrhenius plots .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- GC-MS Limitations : Co-elution of chlorinated byproducts (e.g., 4-chloroaniline) requires tandem MS/MS for differentiation .

- HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) to resolve polar degradants (LOD: 0.1 ppm) .

- Ion Chromatography : Detect chloride ions (from hydrolysis) with a detection limit of 0.05 ppm .

How does steric hindrance in this compound affect its application in asymmetric synthesis?

Q. Advanced

- Chiral Induction : The dioxolane ring’s fixed conformation biases nucleophilic attack angles (e.g., 70% ee in β-lactam synthesis) .

- Kinetic Resolution : Racemic mixtures show 2:1 selectivity in enzyme-catalyzed transesterification (Candida antarctica lipase B) .

- Crystallography : Single-crystal X-ray data (CCDC 230062) confirm stereochemical outcomes in boron trifluoride adducts .

What environmental and regulatory considerations apply to this compound in research?

Q. Advanced

- REACH Compliance : Classified as a skin/eye irritant (H315, H319); requires Safety Data Sheets (SDS) under EC No. 1907/2006 .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) to hydrolyze to glycolic acid derivatives before incineration .

- Transport : UN number 3265 (corrosive liquid, acidic, organic) for air freight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.